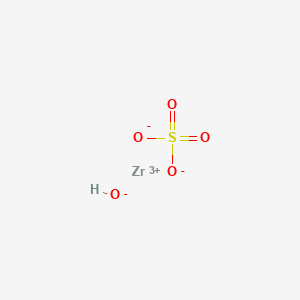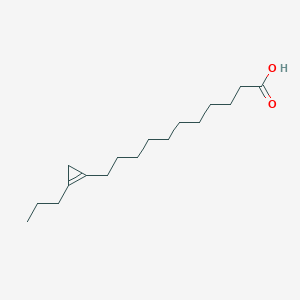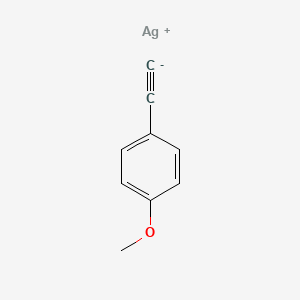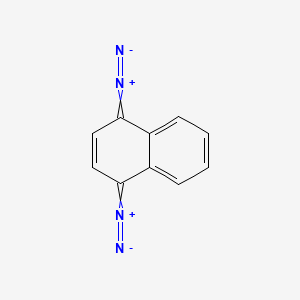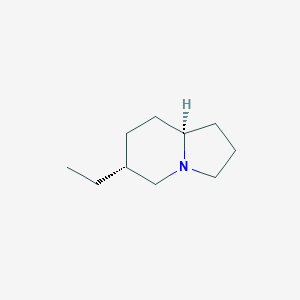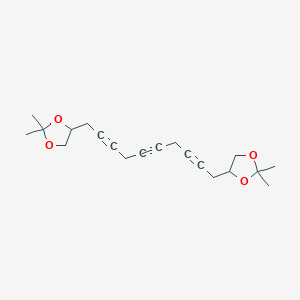
9-(Cyclohex-1-EN-1-YL)nona-2,4,6,8-tetraen-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(Cyclohex-1-EN-1-YL)nona-2,4,6,8-tetraen-1-OL is an organic compound characterized by a cyclohexene ring attached to a nonatetraenol chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Cyclohex-1-EN-1-YL)nona-2,4,6,8-tetraen-1-OL typically involves the following steps:
Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through the hydrogenation of benzene or by the Diels-Alder reaction of 1,3-butadiene with ethylene.
Attachment of the Nonatetraenol Chain: The nonatetraenol chain can be introduced via a series of Wittig reactions, where phosphonium ylides react with aldehydes or ketones to form alkenes.
Final Assembly: The final step involves the coupling of the cyclohexene ring with the nonatetraenol chain under specific conditions, such as the use of a palladium catalyst in a Heck reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to convert the double bonds into single bonds, resulting in a saturated alcohol.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, where reagents like thionyl chloride or phosphorus tribromide can replace the hydroxyl group with a halogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Saturated alcohols
Substitution: Halogenated compounds
Applications De Recherche Scientifique
9-(Cyclohex-1-EN-1-YL)nona-2,4,6,8-tetraen-1-OL has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including its role as an antioxidant and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, polymers, and as an intermediate in the manufacture of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 9-(Cyclohex-1-EN-1-YL)nona-2,4,6,8-tetraen-1-OL involves its interaction with molecular targets and pathways within cells. The compound’s conjugated double bonds allow it to participate in electron transfer reactions, potentially affecting cellular redox states and signaling pathways. Its hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Retinol: Similar in structure but with a different functional group, retinol is a well-known compound with significant biological activity.
Retinoic Acid: Another related compound, retinoic acid, is known for its role in cellular differentiation and growth.
Propriétés
Numéro CAS |
113863-89-1 |
|---|---|
Formule moléculaire |
C15H20O |
Poids moléculaire |
216.32 g/mol |
Nom IUPAC |
9-(cyclohexen-1-yl)nona-2,4,6,8-tetraen-1-ol |
InChI |
InChI=1S/C15H20O/c16-14-10-5-3-1-2-4-7-11-15-12-8-6-9-13-15/h1-5,7,10-12,16H,6,8-9,13-14H2 |
Clé InChI |
FIOAJVNOZPHVQF-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=CC1)C=CC=CC=CC=CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


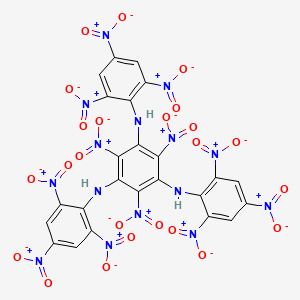
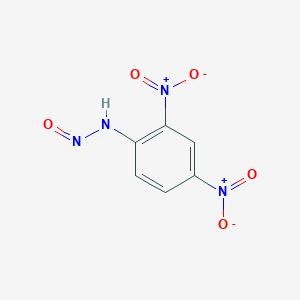
![6,6,7a-Trimethyltetrahydropyrrolo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B14302687.png)
![N,N-Diethyl-5H-benzo[a]phenoxazin-9-amine](/img/structure/B14302694.png)
